N-(pyridin-2-ylmethyl)pyridin-3-amine
Description
N-(pyridin-2-ylmethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELQXGHMMBRMDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294704 | |
Record name | N-3-Pyridinyl-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227017-97-2 | |
Record name | N-3-Pyridinyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227017-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-3-Pyridinyl-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(pyridin-2-ylmethyl)pyridin-3-amine contribute to the formation of helical structures in silver(I) coordination polymers?
A: this compound (L1) acts as a flexible unsymmetrical bis(pyridyl) ligand, providing two nitrogen donor atoms for coordination with silver(I) ions. [] This bridging action, combined with the ligand's flexibility, allows for the generation of helical chains in the resulting coordination polymers. Interestingly, L1 can adopt different conformations (cis-trans or trans-trans) within these structures, further influencing the helical arrangement. []
Q2: What is the influence of different counterions on the luminescent properties of coordination polymers incorporating this compound?
A: Research shows that the choice of counterion can significantly impact the solid-state luminescent properties of these coordination polymers. For instance, complexes containing perchlorate anions (ClO4-) exhibit stronger luminescence intensities compared to those with nitrate anions (NO3-). [] This difference highlights the role of counterions in influencing the electronic environment and energy transfer processes within the coordination framework, ultimately impacting luminescence.
Q3: Can this compound form coordination complexes with other metal ions besides silver(I)?
A: Yes, research demonstrates the ability of this compound to coordinate with other metal centers. For example, a study reports the formation of a binuclear complex with silver(I) where the ligand bridges two Ag(I) ions, creating a 16-membered cyclic dimer. [] This example illustrates the versatility of this compound in constructing diverse coordination architectures with different metal ions.
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